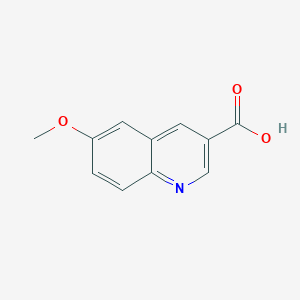

6-Methoxyquinoline-3-carboxylic acid

Description

BenchChem offers high-quality 6-Methoxyquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxyquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-2-3-10-7(5-9)4-8(6-12-10)11(13)14/h2-6H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFFBQNKTUMKNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557847 |

Source

|

| Record name | 6-Methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71082-47-8 |

Source

|

| Record name | 6-Methoxyquinoline-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71082-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Genesis of a Key Heterocycle: A Technical Guide to the Discovery and First Synthesis of 6-Methoxyquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its numerous derivatives, 6-methoxyquinoline-3-carboxylic acid holds particular significance as a key intermediate in the synthesis of compounds with diverse biological activities. This in-depth technical guide provides a comprehensive exploration of the discovery and seminal synthesis of this important heterocyclic compound. By delving into the historical context and the chemical principles underpinning its first preparation, we aim to offer valuable insights for researchers engaged in the design and synthesis of novel quinoline-based molecules.

The Dawn of Quinolines: A Landscape of Synthetic Innovation

The late 19th and early 20th centuries were a period of intense activity in the field of heterocyclic chemistry, with the development of several named reactions for the synthesis of the quinoline core. Seminal methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses laid the groundwork for accessing a wide array of substituted quinolines.[1][2] These early methods, while groundbreaking, often required harsh reaction conditions.

It was against this backdrop of synthetic exploration that the scientific community sought more versatile and milder routes to functionalized quinolines. The need for methods that could accommodate a variety of substituents on the benzene ring of the quinoline system was particularly pressing for the development of new therapeutic agents.

The First Synthesis: Unraveling the Gould-Jacobs Reaction

While a singular publication explicitly titled "The First Synthesis of 6-Methoxyquinoline-3-carboxylic Acid" is not readily apparent in the historical literature, the genesis of this molecule is intrinsically linked to the development of the Gould-Jacobs reaction , first reported by R. Gordon Gould and Walter A. Jacobs in 1939.[3][4][5] This versatile method for the preparation of 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate proved to be particularly effective for anilines bearing electron-donating groups, such as the methoxy group.[4]

The logical and documented pathway to the first synthesis of 6-methoxyquinoline-3-carboxylic acid is through the application of the Gould-Jacobs reaction, starting from p-anisidine (4-methoxyaniline). The reaction proceeds through the formation of a 4-hydroxyquinoline intermediate, which is a direct precursor to the target molecule.

Causality Behind the Experimental Choices

The choice of p-anisidine as the starting material is dictated by the desired substitution pattern of the final product. The methoxy group at the para position of the aniline nitrogen directs the cyclization to form the 6-methoxy-substituted quinoline ring. Diethyl ethoxymethylenemalonate serves as the three-carbon fragment required to construct the pyridine ring of the quinoline system, with the ethoxycarbonyl group ultimately providing the carboxylic acid functionality at the 3-position.

The high temperatures typically required for the cyclization step in the classical Gould-Jacobs reaction are necessary to overcome the activation energy for the intramolecular aromatic substitution.[4] The subsequent hydrolysis of the ester and decarboxylation (if desired) are standard organic transformations to yield the final carboxylic acid.

A Self-Validating System: The Gould-Jacobs Protocol

The elegance of the Gould-Jacobs reaction lies in its systematic and predictable nature. The sequence of condensation, cyclization, and hydrolysis provides a reliable route to the desired quinoline-3-carboxylic acid scaffold.

The Pioneering Synthesis: A Step-by-Step Protocol

The first synthesis of 6-methoxyquinoline-3-carboxylic acid can be retrospectively constructed based on the general methodology described by Gould and Jacobs. The process involves two key stages: the synthesis of the intermediate ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate and its subsequent conversion to the target carboxylic acid.

Part 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Experimental Protocol:

-

Condensation: In a round-bottom flask, equimolar amounts of p-anisidine and diethyl ethoxymethylenemalonate are heated together at 100-110 °C for approximately one hour. During this step, ethanol is eliminated, and the intermediate diethyl 2-((4-methoxyphenyl)amino)methylenemalonate is formed.

-

Cyclization: The reaction mixture is then heated to a higher temperature, typically around 240-250 °C, in a high-boiling point solvent such as diphenyl ether or Dowtherm A. This induces an intramolecular cyclization to form the quinoline ring system. The product, ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, precipitates from the solution upon cooling.

-

Isolation: The precipitated solid is collected by filtration, washed with a suitable solvent like ethanol or ether to remove the high-boiling solvent, and dried.

| Reactant | Molar Ratio | Key Role |

| p-Anisidine | 1 | Provides the benzene ring and the nitrogen atom for the quinoline core. |

| Diethyl ethoxymethylenemalonate | 1 | Provides the three-carbon unit for the pyridine ring and the ester functionality. |

Part 2: Synthesis of 6-Methoxyquinoline-3-carboxylic Acid

Experimental Protocol:

-

Hydrolysis: The ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate obtained from Part 1 is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20%). The mixture is heated to reflux until the hydrolysis of the ester is complete.

-

Acidification: The reaction mixture is cooled, and the resulting solution of the sodium salt of the carboxylic acid is acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 3-4.

-

Isolation: The precipitated 4-hydroxy-6-methoxyquinoline-3-carboxylic acid is collected by filtration, washed with water, and dried.

-

Deoxygenation (if required to obtain 6-methoxyquinoline-3-carboxylic acid): The 4-hydroxy group can be removed through a two-step process. First, the 4-hydroxy group is converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride.[6] Subsequently, the 4-chloro substituent is removed by catalytic hydrogenation to yield 6-methoxyquinoline-3-carboxylic acid.[6]

Visualizing the Pathway

Caption: The Gould-Jacobs synthesis of 6-methoxyquinoline-3-carboxylic acid.

Comparative Analysis of Synthetic Methodologies

While the Gould-Jacobs reaction represents the foundational synthesis, other classical and modern methods can also be employed to prepare 6-methoxyquinoline-3-carboxylic acid and its derivatives.

-

Friedländer Synthesis: This method involves the condensation of a 2-amino-4-methoxybenzaldehyde or a 2-amino-4-methoxyacetophenone with a compound containing a reactive α-methylene group, such as pyruvic acid or its esters.[2] The Friedländer synthesis offers a more direct route to the quinoline-3-carboxylic acid skeleton without the need for a deoxygenation step.

-

Combes Quinoline Synthesis: The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions.[1] While suitable for preparing certain quinoline derivatives, it is less direct for obtaining the 3-carboxylic acid functionality.

-

Modern Methods: More contemporary approaches often employ transition-metal-catalyzed cross-coupling reactions to construct the quinoline ring or to introduce the carboxylic acid group onto a pre-formed 6-methoxyquinoline scaffold. These methods can offer improved yields, milder reaction conditions, and greater functional group tolerance compared to the classical named reactions.

Caption: A comparison of synthetic routes to the target molecule.

Conclusion

The discovery and first synthesis of 6-methoxyquinoline-3-carboxylic acid are deeply rooted in the pioneering work of Gould and Jacobs. Their development of a robust method for quinoline synthesis opened the door to a vast array of functionalized heterocyclic compounds that continue to be of immense interest in the field of drug discovery. Understanding the principles and the practical execution of this seminal synthesis provides a solid foundation for contemporary researchers to innovate and develop the next generation of quinoline-based therapeutics.

References

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 5, 2026, from [Link]

- Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1331–1334.

-

Gould–Jacobs reaction. (2023, December 1). In Wikipedia. Retrieved January 5, 2026, from [Link]

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. (2009). Australian Journal of Chemistry, 62(2), 150-156.

-

Microwave-Assisted Synthesis of Quinolines. (n.d.). Scribd. Retrieved January 5, 2026, from [Link]

- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.

- A benign and proficient procedure for preparation of quinoline derivatives. (2022). Journal of Population Therapeutics and Clinical Pharmacology, 29(02).

- Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 975.

- Antibacterial agents. (2004). Google Patents.

- Quinoline carboxylic acid derivatives. (1985). Google Patents.

- Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2002). Archiv der Pharmazie, 335(9), 403-410.

- High Affinity Dopamine D3 Receptor (D3R)-Selective Antagonists Attenuate Heroin Self-Administration in Wild-Type but not D3R Knockout Mice. (2015). Journal of Medicinal Chemistry, 58(15), 6074–6092.

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Taylor & Francis. Retrieved January 5, 2026, from [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). ResearchGate. Retrieved January 5, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxyquinoline-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

6-Methoxyquinoline-3-carboxylic acid is a heterocyclic building block of significant interest to the scientific community, particularly those in drug discovery and materials science. As a derivative of the quinoline scaffold—a privileged structure in medicinal chemistry—it serves as a crucial intermediate in the synthesis of a wide array of complex molecules with potential therapeutic activities.[1][2] The strategic placement of the methoxy and carboxylic acid groups on the quinoline core imparts specific electronic and steric properties, influencing its reactivity, solubility, and biological target interactions.[3] This guide provides a comprehensive overview of its core physicochemical properties, synthesis, and analytical characterization, designed to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective utilization.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all subsequent research. 6-Methoxyquinoline-3-carboxylic acid is cataloged under CAS Number 71082-47-8.[4] Its molecular formula is C₁₁H₉NO₃, corresponding to a molecular weight of approximately 203.19 g/mol .[4][5]

The structure consists of a bicyclic quinoline system, with a methoxy group (-OCH₃) at position 6 and a carboxylic acid group (-COOH) at position 3. The IUPAC name for this compound is 6-methoxyquinoline-3-carboxylic acid.[4]

Caption: Molecular Structure of 6-Methoxyquinoline-3-carboxylic acid.

Core Physicochemical Properties

The utility of a chemical compound in research and development is heavily dictated by its physical and chemical properties. These parameters influence everything from reaction conditions to formulation and bioavailability.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₃ | [4][5] |

| Molecular Weight | 203.19 g/mol | [4][6] |

| CAS Number | 71082-47-8 | [4][6] |

| Appearance | Solid | [6] |

| Melting Point | Not consistently reported. A related analog, 2-chloro-6-methoxyquinoline-3-carboxylic acid, melts at 259 °C.[7] Another isomer, 6-Methoxyquinoline-4-carboxylic acid, decomposes at 280 °C.[1] | |

| Boiling Point | Not experimentally determined. The predicted boiling point for the related ethyl ester is 349.0 ± 22.0 °C.[8] | |

| pKa (Predicted) | The predicted pKa for the conjugate acid of the quinoline nitrogen in the related ethyl ester is 3.25 ± 0.14.[8] The pKa of the carboxylic acid group is critical for its biological activity, as modifying it can enhance selectivity for cancer cells.[3] | |

| Solubility | Data for the target molecule is sparse. The isomeric 6-Methoxyquinoline-4-carboxylic acid is slightly soluble in water, ether, and alcohol. A similar solubility profile can be anticipated. | |

| InChI Key | QSFFBQNKTUMKNW-UHFFFAOYSA-N | [4] |

| SMILES | COC1=CC2=CC(=CN=C2C=C1)C(=O)O | [4] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons. A sharp singlet for the methoxy (-OCH₃) protons would appear around 3.9 ppm.[7] The aromatic protons on the quinoline ring would resonate in the downfield region, typically between 7.0 and 9.0 ppm. The carboxylic acid proton (-COOH) would be observed as a broad singlet at a very downfield chemical shift, often >10 ppm, depending on the solvent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display 11 distinct signals for the carbon atoms. The carboxylic acid carbonyl carbon would be the most downfield signal (>160 ppm). The methoxy carbon would appear around 55-60 ppm. The remaining signals would correspond to the sp²-hybridized carbons of the quinoline ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. In electrospray ionization (ESI) mode, the compound would show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 204.06, or the deprotonated molecule [M-H]⁻ at m/z 202.05.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands. A broad O-H stretch from the carboxylic acid would be visible from 2500-3300 cm⁻¹. A sharp C=O stretch for the carbonyl group would appear around 1700 cm⁻¹. C-O stretching from the methoxy group and C=N/C=C stretching from the quinoline ring would also be present in the fingerprint region.

Synthesis and Chemical Reactivity

6-Methoxyquinoline-3-carboxylic acid is typically prepared through multi-step synthetic sequences. A common strategy involves the construction of the quinoline ring system followed by functional group manipulation.

Representative Synthetic Approach: One established route to substituted quinoline-3-carboxylic acids begins with an appropriately substituted acetanilide.[7] This precursor undergoes a Vilsmeier-Haack reaction to form a 2-chloroquinoline-3-carbaldehyde intermediate. Subsequent oxidation of the aldehyde group yields the desired carboxylic acid.[7] The chlorine at the 2-position can then be removed or substituted as needed for further derivatization.

Key Reactivity Insights:

-

Carboxylic Acid Group: The -COOH group can undergo standard reactions such as esterification, amide bond formation, and reduction. This functional handle is crucial for covalently linking the molecule to other scaffolds or for modulating its pharmacokinetic properties.

-

Methoxy Group: The methoxy group is relatively stable but can be cleaved to the corresponding phenol (6-hydroxyquinoline-3-carboxylic acid) using strong acids like hydrobromic acid (HBr).[9] This provides a route to another important class of derivatives.

-

Quinoline Ring: The quinoline ring is an electron-deficient heteroaromatic system, which influences its reactivity in electrophilic and nucleophilic substitution reactions.

Applications in Research and Development

The structural motifs within 6-methoxyquinoline-3-carboxylic acid make it a valuable starting material in medicinal chemistry.

-

Kinase Inhibitors: Quinoline derivatives are well-known scaffolds for the design of protein kinase inhibitors. Substituted 3-quinoline carboxylic acids have been synthesized and evaluated as inhibitors of protein kinase CK2, a target implicated in cancer.[7]

-

Antiproliferative Agents: The quinoline-3-carboxylic acid core has been explored for developing antiproliferative agents. By modifying the pKa of the carboxylic acid, researchers aim to improve the selective uptake of these compounds by acidic cancer cells, thereby enhancing potency and reducing off-target toxicity.[3]

-

Heterocyclic Chemistry: It serves as a versatile building block for synthesizing more complex fused heterocyclic systems, which are often explored for novel biological activities.[1]

Experimental Protocols

The following sections provide generalized, step-by-step methodologies for the synthesis and analysis of quinoline-3-carboxylic acid derivatives, based on established literature procedures.[7]

Protocol 1: Synthesis of a 2-Chloro-6-methoxyquinoline-3-carboxylic Acid Intermediate

This protocol outlines the oxidation of a carbaldehyde precursor, a key step in forming the carboxylic acid moiety.

Rationale: This oxidation is a critical transformation. Using a mild oxidant like silver nitrate in an alkaline medium is effective for converting aldehydes to carboxylic acids without disrupting other sensitive functional groups on the quinoline ring.

-

Dissolution: Suspend the precursor, 2-chloro-6-methoxyquinoline-3-carbaldehyde (1 mmol), in a mixture of ethanol and water.

-

Addition of Oxidant: Add an aqueous solution of silver nitrate (AgNO₃, ~2.2 mmol) to the suspension.

-

Basification: Slowly add an aqueous solution of sodium hydroxide (NaOH) until the mixture becomes strongly alkaline.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the mixture through a pad of Celite to remove the silver precipitate.

-

Isolation: Remove the solvent from the filtrate by rotary evaporation. Dissolve the resulting sodium salt in water.

-

Precipitation: Acidify the aqueous solution with 15% hydrochloric acid (HCl) to a pH of 1.

-

Purification: Collect the resulting solid product by filtration, wash thoroughly with water, and dry in a vacuum oven at 60 °C. The yield for 2-chloro-6-methoxyquinoline-3-carboxylic acid is reported to be high (e.g., 89%).[7]

Caption: Workflow for the synthesis of a key quinoline-3-carboxylic acid intermediate.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the standard method for assessing the purity of synthesized compounds. A reverse-phase method is typically used for polar aromatic compounds like this, separating the target molecule from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

-

Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute as necessary.

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm or 320 nm).

-

-

Gradient Elution: Run a linear gradient, for example:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-20 min: 10% B (re-equilibration)

-

-

Injection: Inject 5-10 µL of the sample solution.

-

Data Analysis: Integrate the peak area of the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥95% is often required for subsequent applications.[6]

Caption: General workflow for purity analysis of the final compound using HPLC.

Conclusion

6-Methoxyquinoline-3-carboxylic acid is a well-defined chemical entity with a distinct set of physicochemical properties that make it a valuable tool for chemical synthesis and drug discovery. Its structural features—a rigid heterocyclic core, a hydrogen bond-donating/accepting carboxylic acid, and an electron-donating methoxy group—provide a versatile platform for creating novel molecules with tailored biological functions. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for any researcher aiming to harness its full potential.

References

-

PubChem. 6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502. [Link]

-

Taylor & Francis Online. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

-

MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

-

PubChemLite. 6-methoxy-2-methylquinoline-3-carboxylic acid hydrochloride. [Link]

-

PubChem. 6-Methoxyquinoline | C10H9NO | CID 14860. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. [Link]

-

Anticancer Agents in Medicinal Chemistry. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

-

Sunway Pharm Ltd. 6-methoxyquinoline-3-carboxylic acid - CAS:71082-47-8. [Link]

-

MDPI. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. 6-METHOXYQUINOLINE-3-CARBOXYLIC ACID | CymitQuimica [cymitquimica.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 6-METHOXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 26660-48-0 [amp.chemicalbook.com]

- 9. 6-hydroxyquinoline-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

6-Methoxyquinoline-3-carboxylic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Methoxyquinoline-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document elucidates its core physicochemical properties, provides a detailed, adaptable synthesis protocol, and explores its potential applications, with a particular focus on its role as a scaffold for kinase inhibitors. Furthermore, this guide includes detailed experimental protocols for assessing its biological activity, alongside essential safety and handling information. The content herein is curated to empower researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their scientific endeavors.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] The versatility of the quinoline core allows for structural modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] The carboxylic acid moiety, particularly at the 3-position, often enhances a compound's ability to form crucial hydrogen bonds with biological targets, a key interaction for modulating protein function.[1]

6-Methoxyquinoline-3-carboxylic acid, the subject of this guide, combines the established pharmacological importance of the quinoline scaffold with the electronic influence of a methoxy group and the interactive potential of a carboxylic acid. This unique combination makes it a valuable building block for the synthesis of novel therapeutic agents, particularly in the realm of oncology and inflammatory diseases.

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key identifiers and properties of 6-Methoxyquinoline-3-carboxylic acid are summarized below.

| Property | Value | Source |

| CAS Number | 71082-47-8 | [2][3] |

| Molecular Formula | C₁₁H₉NO₃ | [2] |

| Molecular Weight | 203.19 g/mol | [2][3] |

| IUPAC Name | 6-methoxyquinoline-3-carboxylic acid | [2] |

| Appearance | Solid (form may vary) | [3] |

| Canonical SMILES | COC1=CC2=CC(=CN=C2C=C1)C(=O)O | [2] |

| InChI Key | QSFFBQNKTUMKNW-UHFFFAOYSA-N | [2] |

Synthesis of 6-Methoxyquinoline-3-carboxylic acid: An Adapted Protocol

Diagram of Proposed Synthesis Pathway

Caption: Proposed synthetic route to 6-Methoxyquinoline-3-carboxylic acid.

Step-by-Step Experimental Protocol (Adapted)

Step 1: Synthesis of 6-Methoxyquinoline (Adapted from Skraup Synthesis) [5][6]

-

Rationale: The Skraup synthesis is a classic and effective method for constructing the quinoline ring system from an aniline derivative.

-

Materials: p-Anisidine, glycerol, p-nitroanisole (oxidizing agent), ferrous sulfate, boric acid, concentrated sulfuric acid, sodium hydroxide solution, ethyl acetate.[5]

-

Procedure:

-

In a multi-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine p-anisidine, glycerol, p-nitroanisole, ferrous sulfate, and boric acid.

-

Slowly add concentrated sulfuric acid dropwise while stirring. The temperature will spontaneously rise.

-

After the addition is complete, heat the mixture to 140°C and reflux for 8-8.5 hours.[5]

-

Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution to a pH of 5.5.[5]

-

Work up the reaction mixture by removing any resinous material, filtering the solid, and washing with distilled water followed by ethyl acetate.

-

Extract the aqueous phase with ethyl acetate and combine all organic phases.

-

Remove the ethyl acetate via reduced pressure distillation to obtain crude 6-methoxyquinoline. Purify by column chromatography or distillation.

-

Step 2: Formylation to 6-Methoxyquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction) [7]

-

Rationale: The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic and heterocyclic rings.

-

Materials: 6-Methoxyquinoline, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium hydrogen carbonate solution.[7]

-

Procedure:

-

Prepare the Vilsmeier reagent by slowly adding POCl₃ to ice-cold DMF with stirring.

-

Add the 6-methoxyquinoline to the Vilsmeier reagent.

-

Heat the reaction mixture in a water bath for several hours (e.g., 4 hours).[7]

-

Cool the mixture and pour it onto crushed ice.

-

Neutralize with a saturated sodium hydrogen carbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to yield the crude aldehyde. Purify by column chromatography.

-

Step 3: Oxidation to 6-Methoxyquinoline-3-carboxylic acid [4]

-

Rationale: This step utilizes a mild oxidizing agent to convert the aldehyde to a carboxylic acid without over-oxidizing the quinoline ring.

-

Materials: 6-Methoxyquinoline-3-carbaldehyde, silver nitrate (AgNO₃), sodium hydroxide (NaOH), ethanol, hydrochloric acid (HCl).[4]

-

Procedure:

-

Suspend the 6-methoxyquinoline-3-carbaldehyde in ethanol.

-

Add a warm solution of silver nitrate in ethanol.

-

Add a solution of sodium hydroxide in aqueous ethanol dropwise with vigorous stirring at room temperature.

-

Stir the reaction mixture for 12 hours.

-

Filter the reaction mixture through Celite to remove silver salts.

-

Remove the solvent by rotary evaporation.

-

Dissolve the resulting sodium salt in water and acidify with 15% aqueous HCl to a pH of 1.[4]

-

Filter the resulting precipitate, wash with water, and dry in a vacuum oven to yield 6-Methoxyquinoline-3-carboxylic acid.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR:

-

Aromatic Protons: Signals are expected in the range of 7.0-9.0 ppm, appearing as multiplets and doublets, characteristic of the substituted quinoline ring system.[8]

-

Methoxy Protons (-OCH₃): A sharp singlet is anticipated around 3.8-4.0 ppm.[8][9]

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of 10-13 ppm, the exact shift being dependent on solvent and concentration.[8]

-

-

¹³C NMR:

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch (Carboxylic Acid): A very broad band is expected from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group.[11]

-

C-H Stretch (Aromatic and Methoxy): Signals are anticipated in the 2850-3100 cm⁻¹ region.[11]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1700-1725 cm⁻¹.[11]

-

C=C and C=N Stretches (Quinoline Ring): Multiple bands are expected in the 1500-1650 cm⁻¹ region.

-

C-O Stretch (Methoxy): A signal is anticipated in the 1050-1250 cm⁻¹ region.[11]

Mass Spectrometry (MS) (Predicted)

-

Electrospray Ionization (ESI):

Applications in Drug Discovery and Research

Derivatives of 3-quinoline carboxylic acid have shown significant promise as inhibitors of Protein Kinase CK2, a serine/threonine kinase implicated in various diseases, including cancer.[4] The overexpression of CK2 is associated with tumor development and resistance to apoptosis.[4] Therefore, 6-Methoxyquinoline-3-carboxylic acid serves as a valuable starting point for the design and synthesis of novel CK2 inhibitors.

Diagram of CK2's Role in a Signaling Pathway and Inhibition

Caption: Inhibition of the Protein Kinase CK2 signaling pathway.

Experimental Protocol: In Vitro Protein Kinase CK2 Inhibition Assay

This protocol provides a framework for determining the in vitro inhibitory activity of 6-Methoxyquinoline-3-carboxylic acid or its derivatives against CK2.

-

Objective: To determine the IC₅₀ value of the test compound against recombinant human CK2.

-

Rationale: This assay directly measures the enzymatic activity of CK2 and allows for the quantification of inhibition, providing a robust and reproducible method for assessing compound potency.

-

-

Recombinant human CK2 holoenzyme (α2β2)

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test compound stock solution (in DMSO)

-

Phosphocellulose paper and scintillation counter (for radioactive assay) or plate reader (for luminescent assay)

-

-

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a microplate or microcentrifuge tubes, combine the kinase buffer, recombinant CK2 enzyme, and the peptide substrate.

-

Add the various concentrations of the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

-

Stop the reaction.

-

For radioactive assay: Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.[14]

-

For ADP-Glo™ assay: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is measured with a plate reader.[13]

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on the Safety Data Sheet (SDS) for 6-Methoxyquinoline-3-carboxylic acid.[6]

-

Hazard Identification:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.[6]

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area or under a fume hood.

-

-

Handling and Storage:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Store in a cool, dry, well-ventilated area in a tightly closed container.

-

-

First Aid Measures:

-

If inhaled: Move person into fresh air.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If swallowed: Rinse mouth with water.

-

In all cases, consult a physician.[6]

-

Conclusion

6-Methoxyquinoline-3-carboxylic acid is a compound with significant potential as a building block in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors. This guide has provided a comprehensive overview of its fundamental properties, a detailed, adaptable synthesis protocol, and robust experimental procedures for evaluating its biological activity. By integrating theoretical knowledge with practical, field-proven methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to advance their research and contribute to the discovery of new medicines.

References

- An In-Depth Technical Guide to a Protein Kinase CK2 Inhibitor. (2025). BenchChem.

- Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169.

- Techniques for Measuring CK2 Inhibition by CK2-IN-4: Application Notes and Protocols. (2025). BenchChem.

- 6-Methoxyquinoline(5263-87-6) 13C NMR spectrum. (n.d.). ChemicalBook.

- 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- 6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502. (n.d.). PubChem.

- CN103804289A - Method for synthetizing 6-methoxyquinoline. (n.d.).

- What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? (2025). Numerade.

- Table of Characteristic IR Absorptions. (n.d.).

- 6-Methoxyquinoline | C10H9NO | CID 14860. (n.d.). PubChem.

- Diastereoselective Synthesis of (–)

- Safety Data Sheet - 6-Methoxyquinoline-3-carboxylic acid. (2025). Angene Chemical.

- 6-Methoxyquinoline - SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.

- 6-Methoxyquinoline-3-carboxylic acid AldrichCPR 71082-47-8. (n.d.). Sigma-Aldrich.

- CK2 Assay Kit 1. (n.d.). GloboZymes.

- An In-Depth Technical Guide to 6-Methoxyquinoline-4-carbaldehyde. (2025). BenchChem.

- 6-methoxyisoquinoline-3-carboxylic acid (C11H9NO3). (n.d.). PubChemLite.

- 6-Methoxyquinoline - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- 6 Methoxyquinoline. (2015). mzCloud.

- Assessment of CK2 kinase activity. CK2 inhibitors efficiently inhibit... (n.d.).

- 13C NMR Chemical Shifts. (n.d.).

- 6-methoxy-2-methylquinoline-3-carboxylic acid hydrochloride. (n.d.). PubChemLite.

- Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (2022). Forensic Chemistry, 29, 100424.

- Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. (2025). Molecules, 30(22), 4987.

Sources

- 1. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 2. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Methoxyquinoline-3-carboxylic acid AldrichCPR 71082-47-8 [sigmaaldrich.com]

- 4. tandfonline.com [tandfonline.com]

- 5. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 9. 6-Methoxyquinoline(5263-87-6) 1H NMR [m.chemicalbook.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. PubChemLite - 6-methoxyisoquinoline-3-carboxylic acid (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

solubility of 6-Methoxyquinoline-3-carboxylic acid in DMSO and water

An In-Depth Technical Guide to the Solubility of 6-Methoxyquinoline-3-carboxylic Acid in DMSO and Water

This guide provides a comprehensive technical overview of the solubility characteristics of 6-Methoxyquinoline-3-carboxylic acid, a crucial parameter for its application in drug discovery, chemical biology, and materials science. We will delve into the theoretical and practical aspects of its solubility in dimethyl sulfoxide (DMSO) and water, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Executive Summary: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the viability of a compound in preclinical and clinical development. Poor aqueous solubility can severely limit oral bioavailability, while inadequate solubility in organic solvents like DMSO can hamper compound storage, handling, and the execution of high-throughput screening (HTS) campaigns.[1] This document serves as a core reference for understanding and experimentally determining the solubility of 6-Methoxyquinoline-3-carboxylic acid, enabling robust experimental design and reliable data interpretation.

Physicochemical Profile of 6-Methoxyquinoline-3-carboxylic Acid

A thorough understanding of a molecule's physical and chemical properties is paramount to predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [PubChem][2] |

| Molecular Weight | 203.19 g/mol | [PubChem][2] |

| Appearance | Solid | [CymitQuimica][3] |

| IUPAC Name | 6-methoxyquinoline-3-carboxylic acid | [PubChem][2] |

| CAS Number | 71082-47-8 | [PubChem][2] |

The structure of 6-Methoxyquinoline-3-carboxylic acid features a largely aromatic and hydrophobic quinoline backbone. The presence of a methoxy group (-OCH₃) adds some polarity, while the carboxylic acid group (-COOH) is a key determinant of its solubility, particularly in aqueous media, due to its potential for ionization and hydrogen bonding.

Solubility in Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO is a polar aprotic solvent renowned for its exceptional ability to dissolve a vast range of organic compounds, making it the standard for creating high-concentration stock solutions in drug discovery.[4][5]

Predicted Solubility and Physicochemical Rationale

6-Methoxyquinoline-3-carboxylic acid is predicted to have high solubility in DMSO. This is attributable to several factors:

-

Polar Aprotic Nature: DMSO possesses a strong dipole moment, allowing it to effectively solvate polar functional groups like the carboxylic acid and methoxy ether on the target molecule.

-

Disruption of Crystal Lattice: The energy required to break the crystal lattice of the solid compound is a key barrier to dissolution. DMSO is highly effective at forming strong intermolecular interactions with the solute molecules, which helps to overcome these lattice forces.[3]

-

Hydrogen Bond Acceptor: The sulfoxide oxygen in DMSO is a potent hydrogen bond acceptor, allowing it to interact favorably with the carboxylic acid proton of 6-Methoxyquinoline-3-carboxylic acid.

While high solubility is expected, it is not infinite. For most fragment-based and drug discovery screening campaigns, achieving a stock solution concentration of 10-100 mM is typically the goal.[4] Exceeding the solubility limit can lead to the formation of micro-precipitates, which can cause significant issues in automated liquid handling and assay readouts.

Importance of Anhydrous Conditions

It is critical to note that DMSO is highly hygroscopic.[4] Absorbed atmospheric moisture can significantly reduce the solubility of certain compounds. Therefore, the use of anhydrous DMSO and proper storage conditions are essential for preparing stable, high-concentration stock solutions.[4]

Solubility in Water: A More Complex Picture

Aqueous solubility is a critical parameter for assessing the potential in vivo behavior of a drug candidate.[1] Unlike its high solubility in DMSO, the aqueous solubility of 6-Methoxyquinoline-3-carboxylic acid is predicted to be low and highly pH-dependent .

Predicted Solubility and Physicochemical Rationale

The molecular structure presents competing features that govern its interaction with water:

-

Hydrophobic Core: The quinoline ring system is inherently nonpolar and will resist solvation by water, a phenomenon driven by the hydrophobic effect.

-

Polar Functional Groups: The carboxylic acid and methoxy groups can participate in hydrogen bonding with water. However, the influence of the large hydrophobic core is expected to dominate. A related compound, 6-methoxyquinoline, is described as "very slightly soluble in water," which supports this prediction.[6]

-

pH-Dependence: The carboxylic acid moiety is the most significant factor influencing aqueous solubility. At low (acidic) pH, the carboxylic acid will be protonated (-COOH), rendering the molecule neutral and less soluble. As the pH increases above the compound's pKa, the carboxylic acid will deprotonate to form a carboxylate anion (-COO⁻). This charged species is significantly more polar and will exhibit much greater solubility in water.

Therefore, when discussing aqueous solubility, it is essential to specify the pH of the buffer system used. For drug discovery purposes, solubility is often measured at physiologically relevant pH, such as pH 7.4 (phosphate-buffered saline, PBS).[7]

Experimental Determination of Solubility

To obtain reliable and reproducible data, a well-defined experimental protocol is necessary. Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[8][9][10]

-

Kinetic Solubility: This is a high-throughput method where a concentrated DMSO stock of the compound is added to an aqueous buffer. It measures the concentration at which the compound precipitates from a supersaturated solution. While fast and material-sparing, it can sometimes overestimate solubility.[7][8][11]

-

Thermodynamic Solubility: This is the "gold standard" shake-flask method. Excess solid compound is equilibrated in the solvent of interest over an extended period (e.g., 24-48 hours) to determine the true equilibrium concentration. It is more time and resource-intensive but provides a more accurate measure of a compound's intrinsic solubility.[1][8][9]

The following sections provide detailed, self-validating protocols for determining both the maximum solubility in DMSO and the thermodynamic aqueous solubility.

Protocol: Maximum Solubility Determination in DMSO

This protocol determines the upper limit of solubility in anhydrous DMSO at room temperature.[5]

Methodology Workflow: DMSO Solubility

Caption: Workflow for determining maximum DMSO solubility.

Step-by-Step Protocol:

-

Preparation of a Supersaturated Solution: a. Accurately weigh approximately 10 mg of 6-Methoxyquinoline-3-carboxylic acid into a 2 mL microcentrifuge tube.[5] b. Add a small volume (e.g., 100 µL) of anhydrous DMSO. c. Vortex the mixture vigorously for 2-3 minutes. d. If the compound fully dissolves, add small, pre-weighed increments of the solid, vortexing after each addition, until a solid precipitate persists.[5]

-

Equilibration: a. Incubate the resulting slurry at room temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. Use a shaker or rotator for gentle, continuous mixing.[5]

-

Separation of Undissolved Solid: a. Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.[5]

-

Quantification: a. Carefully collect a known volume (e.g., 10-50 µL) of the clear supernatant without disturbing the pellet. b. Prepare a serial dilution of the supernatant using a suitable solvent (e.g., methanol or acetonitrile). c. Determine the concentration of 6-Methoxyquinoline-3-carboxylic acid in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a standard curve prepared with a known concentration of the compound. d. Back-calculate to determine the concentration in the original DMSO supernatant. This value represents the maximum solubility.

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility in an aqueous buffer (e.g., PBS at pH 7.4).

Methodology Workflow: Aqueous Solubility

Caption: Workflow for thermodynamic aqueous solubility.

Step-by-Step Protocol:

-

Preparation: a. Add an excess amount of solid 6-Methoxyquinoline-3-carboxylic acid (e.g., 2-5 mg, ensuring that undissolved solid is clearly visible) to a known volume (e.g., 1-2 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

-

Equilibration: a. Tightly seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours. The extended incubation ensures that the system reaches thermodynamic equilibrium.[8]

-

Phase Separation: a. After incubation, separate the undissolved solid from the saturated solution. This can be achieved by either: i. Filtration: Use a low-binding filter plate (e.g., Millipore MultiScreen Solubility filter plate) or a syringe filter (e.g., 0.22 µm PVDF).[8] ii. Centrifugation: Centrifuge the vial at high speed to pellet the solid.

-

Quantification: a. Carefully collect the clear filtrate or supernatant. b. Quantify the concentration of the dissolved compound using a sensitive and validated analytical method, such as LC-MS (Liquid Chromatography-Mass Spectrometry) or HPLC-UV, against a standard curve. c. The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Conclusion and Best Practices

The solubility of 6-Methoxyquinoline-3-carboxylic acid is a tale of two solvents. It is predicted to be highly soluble in DMSO, making it amenable to storage and use in screening libraries. Conversely, its aqueous solubility is expected to be low and highly dependent on pH, a critical consideration for its potential as an orally administered therapeutic.

Key Takeaways for the Researcher:

-

Always use anhydrous DMSO for preparing stock solutions to ensure maximum solubility and stability.

-

Experimentally verify solubility. Do not rely solely on in silico predictions, which can often be inaccurate.[1]

-

Define your terms. When reporting aqueous solubility, always specify whether it is a kinetic or thermodynamic value and clearly state the composition, pH, and temperature of the buffer system.

-

Mind the "DMSO effect". When performing aqueous solubility experiments starting from a DMSO stock (kinetic method), be aware that even small percentages of residual DMSO can artificially inflate the measured solubility.[12]

By adhering to the principles and protocols outlined in this guide, researchers can generate high-quality, reliable solubility data for 6-Methoxyquinoline-3-carboxylic acid, enabling informed decisions in the complex process of drug discovery and development.

References

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.

- Kadakia, E., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.

- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- Brittain, H.G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

-

PubChem. (n.d.). 6-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- CymitQuimica. (n.d.). 6-METHOXYQUINOLINE-3-CARBOXYLIC ACID.

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. 6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-METHOXYQUINOLINE-3-CARBOXYLIC ACID | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. inventivapharma.com [inventivapharma.com]

- 8. enamine.net [enamine.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. asianpubs.org [asianpubs.org]

- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 6-Methoxyquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Methoxyquinoline-3-carboxylic acid (CAS No. 71082-47-8), with a particular focus on its melting point. As a crucial parameter for substance identification, purity assessment, and formulation development, a thorough understanding of the melting point is indispensable. This document synthesizes available data, outlines robust experimental protocols for its determination, and provides context regarding the influence of molecular structure on this key physical property.

Introduction to 6-Methoxyquinoline-3-carboxylic Acid: A Molecule of Interest

6-Methoxyquinoline-3-carboxylic acid belongs to the quinoline class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents. The presence of both a methoxy and a carboxylic acid group on the quinoline framework suggests potential for diverse biological activities and makes it a valuable building block in medicinal chemistry.

Table 1: Key Identifiers and Properties of 6-Methoxyquinoline-3-carboxylic acid

| Identifier | Value | Source |

| CAS Number | 71082-47-8 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₁H₉NO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 203.19 g/mol | --INVALID-LINK--[1] |

| Physical Form | Solid | --INVALID-LINK--[2] |

| Purity (Typical) | ≥95% (HPLC) | --INVALID-LINK--[2] |

The Melting Point of 6-Methoxyquinoline-3-carboxylic Acid: An Analysis

A definitive, experimentally determined melting point for 6-Methoxyquinoline-3-carboxylic acid is not consistently reported in readily accessible chemical databases. This underscores the importance of empirical determination for any new batch of the compound. However, by examining closely related structural analogs, we can infer an expected range and appreciate the subtleties of structure-property relationships.

Table 2: Melting Points of Structurally Related Quinoline-3-Carboxylic Acid Derivatives

| Compound Name | Structure | Melting Point (°C) | Source |

| 6-Methoxyquinoline-4-carboxylic acid | Isomer with carboxylic acid at position 4 | 280 (decomposes) | --INVALID-LINK--[3] |

| Ethyl 6-methoxyquinoline-3-carboxylate | Ethyl ester of the title compound | 203-205 | --INVALID-LINK-- |

| 2-Chloro-6-methoxyquinoline-3-carboxylic acid | Chloro-substituted analog | 259 | --INVALID-LINK--[4] |

| 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 2-oxo substituted analog | 289 | --INVALID-LINK--[4] |

The high melting points of these analogs, all exceeding 200°C, strongly suggest that 6-Methoxyquinoline-3-carboxylic acid is also a high-melting solid. The significant differences in melting points resulting from minor structural modifications—such as the position of the carboxylic acid group or the presence of a substituent—highlight the critical need for precise experimental determination.

Experimental Determination of Melting Point: A Validated Protocol

The following section details a robust, self-validating protocol for the accurate determination of the melting point of 6-Methoxyquinoline-3-carboxylic acid. This procedure is applicable for both modern digital melting point apparatus and traditional oil bath methods.

Principle of Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range (typically 0.5-1°C). The presence of impurities typically depresses the melting point and broadens the melting range.

Apparatus and Materials

-

Melting point apparatus (e.g., Mel-Temp, Stuart SMP10) or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Sample of 6-Methoxyquinoline-3-carboxylic acid (finely powdered and dry)

-

Thermometer (calibrated)

-

Spatula

-

Watch glass

Step-by-Step Experimental Workflow

-

Sample Preparation:

-

Place a small amount of the dry 6-Methoxyquinoline-3-carboxylic acid onto a clean, dry watch glass.

-

Using a spatula, crush the solid into a fine powder to ensure uniform packing and heat transfer.

-

-

Capillary Tube Packing:

-

Invert a capillary tube and press the open end into the powdered sample until a small amount of solid enters the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom. A sample height of 2-3 mm is optimal.

-

-

Melting Point Measurement:

-

Initial Rapid Determination:

-

Place the packed capillary tube into the melting point apparatus.

-

Heat the sample rapidly and observe the approximate temperature at which it melts. This provides a rough estimate and saves time.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the estimated melting point.

-

Insert a new packed capillary tube.

-

Heat the sample at a rate of 1-2°C per minute as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point range is reported as T₁ - T₂.

-

-

-

Validation and Repetition:

-

Repeat the accurate determination at least two more times with fresh samples.

-

The results should be consistent within 1-2°C for a pure sample.

-

Visualization of the Experimental Workflow

Caption: Workflow for accurate melting point determination.

Synthesis and Purification Considerations

The purity of 6-Methoxyquinoline-3-carboxylic acid is paramount for obtaining an accurate melting point. A common synthetic route involves the hydrolysis of the corresponding ester.[5] It is crucial to ensure the complete removal of starting materials, solvents, and by-products through appropriate purification techniques such as recrystallization or column chromatography. The final product should be thoroughly dried under vacuum to remove any residual solvent, which could otherwise depress the melting point.

Conclusion

While a definitive melting point for 6-Methoxyquinoline-3-carboxylic acid is not widely published, analysis of its structural analogs suggests a high melting solid. This guide provides a robust, validated protocol for its experimental determination, which is essential for any researcher working with this compound. Adherence to this protocol will ensure accurate and reliable data, which is fundamental for quality control, compound identification, and successful drug development endeavors.

References

- 1. 6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-METHOXYQUINOLINE-3-CARBOXYLIC ACID | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 6-hydroxyquinoline-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

theoretical properties of 6-Methoxyquinoline-3-carboxylic acid

An In-depth Technical Guide to the Theoretical Properties of 6-Methoxyquinoline-3-carboxylic Acid

Abstract: This technical guide provides a comprehensive analysis of the , a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging established computational chemistry principles, this document explores the molecule's structural, electronic, and spectroscopic characteristics. The guide is intended for researchers, scientists, and drug development professionals, offering foundational insights into the molecule's behavior and potential applications, grounded in Density Functional Theory (DFT) and other computational methods.

Introduction

6-Methoxyquinoline-3-carboxylic acid belongs to the quinoline class of compounds, a nitrogen-containing heterocyclic aromatic scaffold that is a cornerstone in pharmaceutical development. Quinoline derivatives are known for a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The subject of this guide, with its methoxy and carboxylic acid substitutions, presents a unique electronic and structural profile. Understanding its theoretical properties is paramount for predicting its reactivity, metabolic stability, and potential as a pharmacophore or functional material. This guide synthesizes fundamental physicochemical data with advanced computational predictions to create a detailed molecular portrait.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its macroscopic behavior and its interactions in a biological system. The properties of 6-Methoxyquinoline-3-carboxylic acid are derived from its fused aromatic system and its functional groups.

The molecule's structure consists of a quinoline core, which is a fusion of a benzene ring and a pyridine ring. A methoxy group (-OCH₃) is attached at the 6-position of the quinoline ring, and a carboxylic acid group (-COOH) is at the 3-position.

Caption: 2D structure of 6-Methoxyquinoline-3-carboxylic acid.

A summary of its key physicochemical properties, sourced from chemical databases, is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [2][3] |

| Molecular Weight | 203.19 g/mol | [2] |

| IUPAC Name | 6-methoxyquinoline-3-carboxylic acid | [2] |

| CAS Number | 71082-47-8 | [2][3] |

| Canonical SMILES | COC1=CC2=CC(=CN=C2C=C1)C(=O)O | [2] |

| InChI Key | QSFFBQNKTUMKNW-UHFFFAOYSA-N | [2] |

| Predicted pKa | 3.25 ± 0.14 (for ethyl ester derivative) | [4] |

| Form | Solid | [3] |

Note: The predicted pKa value is for the related ethyl ester and is provided for estimation purposes; the carboxylic acid moiety will have its own distinct pKa.

Theoretical Spectroscopic Profiles

While experimental data requires synthesis and purification, theoretical spectroscopy provides valuable predictive insights into the molecule's identity and structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. The quinoline ring protons will appear in the aromatic region (typically 7.0-9.0 ppm). The proton at the C2 position is expected to be the most downfield-shifted aromatic proton due to the deshielding effect of the adjacent nitrogen atom. The methoxy group will present a sharp singlet around 3.9-4.1 ppm.[5] The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The spectrum will show 11 distinct carbon signals. The carboxyl carbon will be the most downfield signal (>160 ppm). The carbons of the quinoline ring will resonate in the 110-150 ppm range. The methoxy carbon will appear as a distinct signal around 55-60 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is predicted to show characteristic absorption bands. A broad O-H stretch from the carboxylic acid will be prominent around 2500-3300 cm⁻¹. A sharp C=O stretch from the carbonyl group will appear around 1700-1725 cm⁻¹. C-O stretching vibrations from the methoxy and carboxylic acid groups will be visible in the 1200-1300 cm⁻¹ region. C=N and C=C stretching vibrations from the aromatic quinoline system will be observed in the 1450-1600 cm⁻¹ range.

-

UV-Visible Spectroscopy: The UV-Vis spectrum, governed by π→π* and n→π* electronic transitions within the conjugated quinoline system, is expected to show strong absorption bands in the UV region. The extended conjugation of the quinoline ring system typically results in multiple absorption maxima.[6]

Quantum Chemical Analysis via Density Functional Theory (DFT)

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules.[7][8] By solving approximations of the Schrödinger equation, DFT can predict a molecule's geometry, energy levels, and reactivity, offering insights that are often difficult to obtain experimentally.[1]

Geometric Optimization

The first step in any DFT analysis is to find the lowest energy conformation of the molecule. The geometry of 6-Methoxyquinoline-3-carboxylic acid would be optimized, typically using a functional like B3LYP with a basis set such as 6-31+G(d,p).[6] This process reveals the precise bond lengths, bond angles, and dihedral angles of the most stable structure. The planarity of the quinoline ring is a key feature, while the orientation of the carboxylic acid and methoxy groups relative to the ring will be determined.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic properties.[6]

-

HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is expected to be delocalized over the electron-rich quinoline ring system, particularly the benzene portion enhanced by the electron-donating methoxy group.

-

LUMO: Represents the ability to accept an electron. The LUMO is likely to be centered on the electron-deficient pyridine part of the quinoline ring and the carboxylic acid group.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[6] A small energy gap suggests the molecule is more reactive and can be easily excited, which is relevant for its optical and electronic properties.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack.

-

Red Regions (Negative Potential): These indicate electron-rich areas and are susceptible to electrophilic attack. For 6-Methoxyquinoline-3-carboxylic acid, these regions are expected around the nitrogen atom and the carbonyl oxygen of the carboxylic acid.

-

Blue Regions (Positive Potential): These indicate electron-poor areas, susceptible to nucleophilic attack. The most positive potential is anticipated on the acidic proton of the carboxyl group.

Hypothetical Workflow for Theoretical Analysis

Executing a theoretical analysis of a novel compound follows a structured, multi-step process. This workflow ensures that the computational results are reliable and provide meaningful chemical insights.

Caption: Workflow for DFT-based theoretical property analysis.

Protocol for DFT Calculation:

-

Structure Generation: A 3D model of 6-Methoxyquinoline-3-carboxylic acid is constructed using molecular modeling software.

-

Input File Preparation: An input file is created for a quantum chemistry package (e.g., Gaussian, ORCA). This file specifies the atomic coordinates, the level of theory (e.g., B3LYP/6-31+G(d,p)), and the type of calculation (e.g., optimization followed by frequency).

-

Geometry Optimization: The calculation is run to find the minimum energy structure. This is a computationally intensive step.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This output also provides the data for the theoretical IR spectrum.

-

Single-Point Energy Calculations: Using the optimized geometry, further calculations are performed to determine electronic properties like molecular orbitals (HOMO/LUMO), electrostatic potential, and charge distribution (NBO analysis).[7]

-

Excited State Calculations: Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies, which allows for the prediction of the UV-Visible spectrum.[6]

Conclusion

The , predicted through computational modeling, paint a picture of a reactive yet stable molecule with significant potential. Its electronic profile, characterized by distinct electron-rich and electron-poor regions, suggests a versatile scaffold for chemical modification. The predicted spectroscopic signatures provide a roadmap for its experimental identification and characterization. This in-depth theoretical guide serves as a critical first step for any research endeavor involving this compound, enabling a more targeted and efficient approach to drug design, synthesis, and materials application.

References

-

PubChem. (n.d.). 6-Methoxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link][2]

-

Kovalenko, S. M., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 162-174. Retrieved from [Link][5]

-

PubChem. (n.d.). 6-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link][9]

-

MDPI. (2023). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,. Retrieved from [Link][10]

-

PubChemLite. (n.d.). 6-methoxy-2-methylquinoline-3-carboxylic acid hydrochloride. Retrieved from [Link][11]

-

Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline. Retrieved from [12]

-

Semantic Scholar. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. Retrieved from [Link][13]

-

DSpace@MIT. (2024). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Retrieved from [Link][7]

-

MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link][14]

-

ResearchGate. (2022). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid. Retrieved from [Link][1]

-

ResearchGate. (2025). Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues. Retrieved from [Link][15]

-

MDPI. (2017). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. Retrieved from [Link][8]

-

Scirp.org. (2017). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Retrieved from [Link][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-METHOXYQUINOLINE-3-CARBOXYLIC ACID | CymitQuimica [cymitquimica.com]

- 4. 6-METHOXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 26660-48-0 [amp.chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives [mdpi.com]

- 9. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. PubChemLite - 6-methoxy-2-methylquinoline-3-carboxylic acid hydrochloride (C12H11NO3) [pubchemlite.lcsb.uni.lu]

- 12. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Biological Screening of 6-Methoxyquinoline-3-carboxylic Acid Derivatives

Abstract